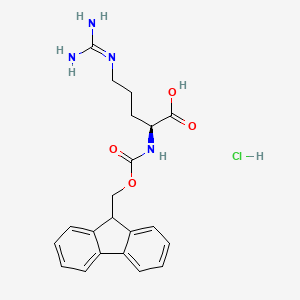

Fmoc-Arg-OH.HCl

Description

Significance of Arginine Residues in Peptide Structure and Function

Arginine is a unique amino acid characterized by its guanidinium (B1211019) group side chain, which is positively charged at physiological pH. wikipedia.orglibretexts.org This feature allows arginine residues to play a critical role in the structure and function of peptides and proteins. researchgate.netnih.gov The positively charged side chain enables arginine to form strong electrostatic interactions, such as salt bridges and hydrogen bonds, which are vital for stabilizing the three-dimensional structures of proteins. nih.gov These interactions are often found on the protein surface, where they can interact with the polar environment. wikipedia.org

Functionally, arginine is frequently found in the active sites of enzymes and at the interface between interacting proteins. wikipedia.orgresearchgate.net Its ability to interact with negatively charged molecules like DNA and RNA makes it a key component of DNA-binding proteins and RNA-binding proteins. researchgate.netresearchgate.net Furthermore, arginine-rich sequences are a hallmark of cell-penetrating peptides (CPPs), which can traverse cell membranes and deliver various molecular cargoes into cells. mdpi.com The number and position of arginine residues within these peptides significantly influence their cellular uptake efficiency. mdpi.com

Evolution of Protecting Group Strategies in Fmoc Solid-Phase Peptide Synthesis (SPPS) for Arginine

The synthesis of arginine-containing peptides via Fmoc-SPPS requires protection of the highly basic and nucleophilic guanidinium side chain to prevent undesirable side reactions. mdpi.com While the protonated guanidinium group has low reactivity towards acylation, protection is necessary to improve solubility in common SPPS solvents and to avoid side reactions. nih.gov

Historical Context of Arginine Side-Chain Protection

The strategies for protecting the arginine side chain in Fmoc chemistry have their origins in the older Boc (tert-butoxycarbonyl) chemistry. nih.gov In Boc-SPPS, the arginine side chain was commonly protected with groups like nitro (NO₂) and tosyl (Tos). peptide.com These groups, however, required harsh cleavage conditions, such as treatment with strong acids like anhydrous hydrofluoric acid (HF). nih.govpeptide.com

With the advent of the milder Fmoc-SPPS, which utilizes a base-labile Nα-protecting group, new acid-labile side-chain protecting groups for arginine were needed. nih.gov Early protecting groups included the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group, which could be removed with trifluoroacetic acid (TFA) over a prolonged period. nih.govpeptide.com Subsequently, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group was introduced, offering improved cleavage kinetics. researchgate.net

Challenges Associated with Arginine in Peptide Synthesis

The incorporation of arginine into a growing peptide chain presents several challenges. The bulky nature of both the arginine side chain and its protecting group can lead to steric hindrance, making coupling reactions difficult, especially when the preceding amino acid is also bulky. biotage.com This can result in incomplete or failed couplings, leading to deletion sequences in the final peptide. biotage.com

A significant side reaction associated with protected arginine is the formation of δ-lactam. nih.gov This intramolecular cyclization can occur during the activation step of the amino acid, leading to a truncated peptide. Furthermore, during the final cleavage and deprotection step with strong acids like TFA, the protecting groups can be released as reactive carbocations. rsc.org These carbocations can then modify sensitive amino acid residues such as tryptophan, leading to impurities that are difficult to separate from the desired peptide. rsc.orgresearchgate.net

Role of Fmoc-Arg-OH.HCl as a Building Block in Modern Peptide Synthesis

In modern peptide synthesis, this compound represents a strategy that utilizes a "protection-free" approach for the arginine side chain. The hydrochloride salt form protonates the guanidinium group, reducing its nucleophilicity and the likelihood of side reactions during coupling. rsc.org This approach aims to improve the atom economy of the synthesis by eliminating the need for a side-chain protecting group, which in turn reduces the formation of by-products during the final cleavage step. rsc.org

Recent research has shown that using this compound in combination with specific coupling reagents, such as Oxyma Pure/DIC, can lead to efficient peptide bond formation. vulcanchem.comrsc.org This method has been successfully applied to the synthesis of various peptide fragments and even entire peptide drugs, demonstrating its potential to increase the sustainability and efficiency of SPPS. rsc.org By avoiding bulky side-chain protecting groups, this strategy can also mitigate some of the steric hindrance issues associated with arginine incorporation. However, the basicity of the unprotected guanidinium group (pKa ~13.7) requires careful management during the iterative deprotection steps, which use a base like piperidine (B6355638) (pKa ~11.1), to prevent interference with peptide elongation. rsc.org

Comparison of Common Arginine Protecting Groups in Fmoc-SPPS

| Protecting Group | Structure | Key Features |

| None (HCl salt) | Guanidinium-HCl | Aims to improve atom economy and reduce cleavage by-products. rsc.org Requires optimized coupling conditions. rsc.org |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Most widely used due to a good balance of stability and acid lability. rsc.orgchempep.com Reduces tryptophan alkylation compared to older groups. peptide.com |

| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | An earlier, acid-labile group. peptide.com Less commonly used now due to slower cleavage kinetics. chempep.com |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Similar to Pbf but can be more labile. researchgate.netchempep.com |

| (Boc)₂ | Di-tert-butoxycarbonyl | Requires harsher deprotection conditions. chempep.com |

| NO₂ | Nitro | Historically used in Boc chemistry; prevents δ-lactam formation but requires specific reduction methods for removal. mdpi.comnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVPGWVXDVZUBA-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131669-11-9 | |

| Record name | L-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131669-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanistic and Methodological Considerations in Peptide Coupling Utilizing Fmoc Arg Oh.hcl

Solid-Phase Peptide Synthesis (SPPS) Protocols

Coupling with Side-Chain Unprotected Fmoc-Arg-OH.HCl

Recent advancements have highlighted the feasibility and potential benefits of using side-chain unprotected this compound in SPPS. vulcanchem.com This strategy circumvents the use of bulky and expensive side-chain protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which can lower the atom economy of the synthesis process. rsc.orgunibo.it

The kinetics of coupling this compound are highly dependent on the chosen activation method and reaction conditions. Studies have shown that with optimized protocols, coupling can be completed efficiently, often within 1 to 2 hours. rsc.orgrsc.org For instance, when using a combination of Oxyma Pure and DIC, good conversion rates have been achieved. rsc.org The presence of the unprotected guanidinium (B1211019) group does not seem to negatively impact the subsequent coupling of other amino acids, which can proceed with standard protocols and high efficiency. rsc.org

The choice of coupling reagents is paramount for the successful incorporation of unprotected arginine. A combination of ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) and N,N'-diisopropylcarbodiimide (DIC) has been identified as a particularly effective system. vulcanchem.comrsc.org Mechanistic studies using NMR spectroscopy have revealed that the activation of this compound with DIC/Oxyma can proceed through different pathways, including the formation of an adduct between the amino acid and the carbodiimide (B86325), or through an anhydride (B1165640) intermediate. vulcanchem.com The ratio of the reagents plays a crucial role; for example, a 1/1/2 ratio of this compound to Oxyma Pure to DIC in DMF has been shown to yield good conversions. rsc.orgrsc.org

The combination of Oxyma Pure and 1-tert-butyl-3-ethylcarbodiimide (B72994) (TBEC) has also emerged as a robust and sustainable option, allowing for the efficient coupling of side-chain free arginine in more environmentally friendly "green" solvents. rsc.orgrsc.orgresearchgate.net This pairing helps to improve the sustainability of SPPS by increasing atom economy and reducing impurities generated during the final cleavage step. rsc.orgresearchgate.net

| Coupling Reagent Combination | Key Features | Reference |

| Oxyma Pure / DIC | Effective for coupling Fmoc-Arg(HCl)-OH; mechanism depends on reagent ratios. | vulcanchem.comrsc.org |

| Oxyma Pure / TBEC | Enables use of side-chain free arginine in green solvents, improving sustainability. | rsc.orgrsc.orgresearchgate.net |

| PyBOP | Can be used, but carbodiimide-based reagents are often preferred for unprotected Arg. | rsc.orgrsc.org |

The solvent system significantly influences the solubility of the reagents and the efficiency of the coupling reaction. Polar aprotic solvents such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used and have proven effective for coupling reactions involving this compound. vulcanchem.com

In a push towards greener chemistry, researchers have explored binary mixtures of more environmentally benign solvents. For instance, mixtures of N-butylpyrrolidinone (NBP) with ethyl acetate (B1210297) (AcOEt) or dimethyl carbonate (DMC) have shown results comparable to those obtained in DMF in terms of both solubility and reaction rates. rsc.org The use of these greener solvent systems, in conjunction with optimized coupling agents like Oxyma Pure/TBEC, represents a significant step towards more sustainable peptide synthesis. rsc.orgrsc.org

The primary challenge associated with using unprotected this compound is the nucleophilic nature of the guanidine (B92328) side chain, which can lead to several side reactions. vulcanchem.com

One of the most significant side reactions is the formation of δ-lactam structures through intramolecular cyclization. vulcanchem.comresearchgate.net This side reaction is a non-productive pathway that consumes the activated amino acid, thereby reducing the efficiency of the desired peptide bond formation. mdpi.comresearchgate.net Another potential issue is dimer formation , where the guanidine group of one arginine molecule reacts with the activated carboxylic acid of another. vulcanchem.com

Furthermore, misincorporation of other amino acids, such as asparagine or glutamine, has been observed during the synthesis of complex peptides when using unprotected arginine. rsc.org The presence of the unprotected guanidinium moiety can also influence subsequent reactions. For example, multiple treatments with a base like piperidine (B6355638) during the iterative deprotection steps can lead to the progressive neutralization of the hydrochloride salt, potentially affecting the local reaction environment. unibo.it

| Challenge | Description | Consequence | Reference |

| δ-Lactam Formation | Intramolecular cyclization of the activated arginine. | Reduced coupling efficiency and yield. | vulcanchem.commdpi.comresearchgate.net |

| Dimer Formation | Reaction of the guanidine side chain with another activated amino acid. | Formation of peptide impurities and reduced yield. | vulcanchem.com |

| Misincorporation | Incorrect incorporation of other amino acids. | Formation of deletion or insertion sequence impurities. | rsc.org |

| Guanidinium Neutralization | Progressive removal of HCl by base treatment in iterative steps. | Altered local reaction conditions. | unibo.it |

Coupling with Side-Chain Protected Fmoc-Arginine Derivatives

To circumvent the challenges posed by the unprotected guanidine group, the use of side-chain protected Fmoc-arginine derivatives is a well-established and widely practiced strategy in SPPS. vulcanchem.commdpi.com The most commonly used protecting group for the arginine side chain in Fmoc chemistry is the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. rsc.orgunibo.itchempep.com Other protecting groups include Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Boc (tert-butoxycarbonyl). chempep.com

The primary advantage of using these protected derivatives is the prevention of the side reactions associated with the nucleophilic guanidine group, leading to cleaner synthesis and potentially higher yields of the desired peptide. mdpi.comchempep.com However, this approach has its own set of drawbacks. The synthesis of these protected amino acids is more complex and costly. vulcanchem.com The bulky protecting groups can sometimes cause steric hindrance during the coupling reaction, potentially slowing down the kinetics, especially in sterically demanding sequences. chempep.com

Activation of Carboxylic Acids via Coupling Reagents (e.g., HBTU, PyBOP, TBTU, HATU, DIPCDI)

A plethora of coupling reagents have been developed to enhance the efficiency of peptide bond formation. uantwerpen.be These reagents typically convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then susceptible to nucleophilic attack by the amine.

Uronium/Aminium Salts (HBTU, TBTU, HATU):

These reagents, including HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are widely used due to their high coupling efficiency and ability to suppress racemization. creative-peptides.comontosight.aichemicalbook.comhighfine.com The general mechanism involves the reaction of the carboxylate with the uronium salt to form an active ester, which then reacts with the amine. creative-peptides.comyoutube.comwikipedia.orgwikipedia.orgresearchgate.net

HBTU/TBTU: These reagents activate carboxylic acids by forming a stabilized HOBt (Hydroxybenzotriazole) active ester. creative-peptides.comwikipedia.org The reaction requires a base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid. bachem.comyoutube.com While effective, excess HBTU or TBTU can lead to the undesirable formation of a guanidinium moiety on the N-terminus of the peptide, terminating chain elongation. peptide.com

HATU: As a third-generation coupling reagent, HATU is known for its ability to decrease racemization and is particularly effective for coupling hindered amino acids. chemicalbook.com Its mechanism involves the formation of an O-acyl(tetramethyl)isouronium salt, which then reacts with the amine. chemicalbook.comwikipedia.orgyoutube.comcommonorganicchemistry.com The pyridine (B92270) nitrogen in HATU is thought to stabilize the incoming amine through a hydrogen-bonded transition state, contributing to its high reactivity. wikipedia.org

Phosphonium Salts (PyBOP):

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another popular coupling reagent that functions similarly to BOP but avoids the formation of the carcinogenic byproduct HMPA. bachem.comwikipedia.org It is known for its rapid and efficient coupling reactions. peptide.com

Carbodiimides (DIPCDI):

N,N'-Diisopropylcarbodiimide (DIPCDI) is a carbodiimide-based coupling reagent. peptide.com In the presence of an additive like HOBt or Oxyma Pure, it forms an active ester that readily reacts with amines. bachem.compeptide.com The use of DIPCDI is advantageous in automated solid-phase peptide synthesis (SPPS) because the resulting urea (B33335) byproduct is soluble in common solvents. bachem.com Mechanistic studies on the coupling of Fmoc-Arg(HCl)-OH have shown that the combination of Oxyma Pure and DIC is particularly suitable. vulcanchem.com

| Coupling Reagent | Class | Key Features |

| HBTU | Uronium Salt | High efficiency, forms HOBt active ester, requires a base. bachem.comcreative-peptides.comwikipedia.org |

| PyBOP | Phosphonium Salt | Rapid reactions, avoids carcinogenic byproducts of BOP. bachem.compeptide.comwikipedia.org |

| TBTU | Uronium Salt | Similar to HBTU, high coupling efficiency. bachem.comontosight.ai |

| HATU | Uronium Salt | Reduces racemization, effective for hindered amino acids. chemicalbook.com |

| DIPCDI | Carbodiimide | Soluble urea byproduct, often used with additives like HOBt or Oxyma. bachem.compeptide.com |

Mechanistic Aspects of Peptide Bond Formation

The formation of a peptide bond is fundamentally a nucleophilic acyl substitution reaction. fiveable.me The process can be broken down into two main steps: activation of the carboxyl group and the subsequent nucleophilic attack by the amino group. bachem.com

Influence of Steric Hindrance (e.g., Fmoc-Arg(Boc)2-OH) on Reaction Times

Steric hindrance, the spatial arrangement of atoms within a molecule that impedes a chemical reaction, can significantly impact the rate of peptide bond formation. rsc.orgresearchgate.netresearchgate.net When bulky protecting groups are present on the amino acid side chains, they can physically obstruct the approach of the reacting species, leading to slower reaction times and incomplete couplings. peptide.com

For instance, the use of Fmoc-Arg(Boc)2-OH, where two bulky tert-Butoxycarbonyl (Boc) groups protect the guanidino side chain, can introduce considerable steric bulk. This increased hindrance can necessitate longer coupling times or the use of more potent activation methods to achieve complete reaction. researchgate.net Studies on aza-peptides have quantified the impact of steric hindrance, demonstrating that the bulkiness of both the incoming amino acid and the resin-bound aza-amino acid side chain can dramatically slow down the coupling reaction. researchgate.netresearchgate.net In some cases, extremely hindered couplings may not proceed at all with standard coupling reagents. researchgate.net To overcome these challenges, strategies such as microwave-assisted synthesis can be employed to accelerate the reaction and improve yields. biorxiv.org

| Factor | Influence on Peptide Coupling | Mitigation Strategies |

| Steric Hindrance | Slows down reaction rates, can lead to incomplete coupling. researchgate.netpeptide.com | Longer reaction times, more potent coupling reagents, microwave-assisted synthesis. peptide.combiorxiv.org |

In Situ Activation Strategies

In situ activation refers to the generation of the active species in the presence of the amine component. uantwerpen.be This one-pot approach is often preferred in solid-phase peptide synthesis for its convenience and efficiency. bachem.com Coupling reagents like HBTU, TBTU, and HATU are typically used for in situ activation. bachem.com

A key advantage of in situ activation is that it can minimize the formation of side products that may arise from the decomposition of the activated species over time. For example, in the coupling of Fmoc-Arg(Pbf)-OH, in situ activation with DIC/OxymaPure has been shown to minimize side reactions. A proposed strategy for incorporating Fmoc-Arg(Pbf)-OH in SPPS involves the in situ activation of the amino acid and OxymaPure dissolved in N-butylpyrrolidinone (NBP) with the peptidyl-resin, followed by the addition of DIC. csic.esrsc.org This approach helps to ensure that the coupling reaction proceeds efficiently before significant side reactions can occur.

Side Reactions and Their Mitigation in Arginine-Containing Peptide Synthesis

The unique chemical nature of the arginine side chain introduces specific challenges in peptide synthesis, primarily related to the reactivity of the guanidino group.

Guanidino Group Reactivity and Nucleophilic Attack

The guanidino group of arginine is nucleophilic and can participate in unwanted side reactions during peptide synthesis, particularly when it is unprotected as in this compound. vulcanchem.com This reactivity can lead to the formation of byproducts, such as dimers, where the guanidino group of one arginine molecule attacks the activated carboxylic acid of another. vulcanchem.com Furthermore, excess uronium or aminium coupling reagents can react with the N-terminal amine of the peptide chain, leading to a guanidino side product that terminates peptide elongation. peptide.comrsc.org To mitigate these issues, the guanidinium group can be protonated, as in Fmoc-Arg(HCl)-OH, which diminishes its nucleophilicity and suppresses undesired side reactions during activation. scribd.com

Formation of δ-Lactam with Fmoc-Arg(Pbf)-OH

A significant side reaction encountered during the incorporation of arginine, particularly when using the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group, is the intramolecular cyclization to form a δ-lactam. csic.es This reaction occurs when the activated carboxylic acid of Fmoc-Arg(Pbf)-OH is attacked by the nitrogen of its own side-chain guanidino group, forming a stable six-membered ring. csic.es This side reaction consumes the activated amino acid, leading to reduced coupling yields and the formation of deletion peptides lacking the intended arginine residue. csic.esrsc.org

Several strategies have been developed to mitigate δ-lactam formation:

Temperature Control: Performing the coupling reaction at lower temperatures can help to prevent this intramolecular cyclization. Conversely, a controlled temperature of 45°C has been proposed to reduce the viscosity of the solvent NBP and speed up the coupling, thereby outcompeting lactam formation. csic.es

Solvent Choice: The choice of solvent can influence the extent of δ-lactam formation. Using DMF instead of N-methylpyrrolidone (NMP) has been shown to reduce this side reaction.

Reagent Stoichiometry and Activation Method: Using an excess of the protected amino acid can help to drive the desired intermolecular coupling reaction. Pre-activating Fmoc-Arg(Pbf)-OH with DIC/OxymaPure for a short period before coupling can also minimize the amount of residual activated species prone to cyclization. A strategy of in situ activation without preactivation has also been shown to be effective. nih.gov

| Side Reaction | Amino Acid Derivative | Mitigation Strategies |

| Guanidino Group Nucleophilic Attack | This compound | Protonation of the guanidino group (e.g., as HCl salt). scribd.com |

| δ-Lactam Formation | Fmoc-Arg(Pbf)-OH | Temperature control, solvent selection (DMF over NMP), optimized reagent stoichiometry, in situ activation. csic.es |

Reaction with Tryptophan Side Chain upon Cleavage of Sulfonyl-Based Protecting Groups

During the final cleavage step in solid-phase peptide synthesis (SPPS), which is typically performed with strong acids like trifluoroacetic acid (TFA), the sulfonyl-based protecting groups on arginine residues, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), are removed. rsc.orggoogle.comsigmaaldrich.com This process generates highly reactive carbocation species. rsc.org These electrophilic by-products can then react with nucleophilic amino acid side chains present in the peptide sequence. rsc.orgresearchgate.net

To mitigate this undesirable reaction, a common strategy is to use a Boc (tert-butyloxycarbonyl) protecting group on the indole (B1671886) nitrogen of the tryptophan residue (Fmoc-Trp(Boc)-OH). google.comsigmaaldrich.compeptide.com The Boc group provides steric hindrance and electronic protection, effectively preventing the alkylation of the indole ring by the carbocations generated from the cleavage of the arginine protecting groups. sigmaaldrich.compeptide.com This approach has been shown to significantly suppress the formation of sulfonated tryptophan by-products. sigmaaldrich.compeptide.com The use of the Pbf protecting group for arginine is also considered to be less prone to this side reaction compared to Pmc. peptide.compeptide.com

| Arginine Protecting Group | Tryptophan Protecting Group | Side Reaction | Mitigation Strategy |

| Pbf, Pmc, Mtr | None | Sulfonylation of tryptophan indole ring by cleaved protecting group by-products. google.comsigmaaldrich.com | Use of Fmoc-Trp(Boc)-OH to protect the tryptophan side chain. google.comsigmaaldrich.compeptide.com |

| Pmc | None | Alkylation of tryptophan. peptide.com | Use of Fmoc-Arg(Pbf)-OH, which is less prone to this side reaction. peptide.com |

Racemization Control During Coupling

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a potential side reaction during the activation and coupling steps of peptide synthesis. The activation of the carboxylic acid of the incoming Fmoc-amino acid, including this compound, can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to epimerization at the α-carbon. peptide.com

Several factors can influence the extent of racemization. The choice of coupling reagents plays a significant role. The addition of hydroxylamine (B1172632) derivatives such as HOBt (hydroxybenzotriazole), 6-Cl-HOBt, or HOAt (1-hydroxy-7-azabenzotriazole) to the coupling mixture is a well-established method to suppress racemization. peptide.com These additives act as activated ester intermediates, which are less prone to racemization than other activated species. peptide.com

Certain amino acids are more susceptible to racemization than others. Histidine and cysteine are particularly prone to this side reaction. peptide.com While arginine is not typically considered one of the most racemization-prone amino acids, controlling this aspect is crucial for the synthesis of high-purity peptides. In the context of Fmoc-Arg(Pbf)-OH couplings, minimizing lactamization can be achieved by carefully selecting the protocol and solvent. rsc.org For instance, the use of DIC/HONB/HOBt has been shown to result in low racemization for His(Trt). rsc.org

Aggregation Phenomena in Arginine-Rich Sequences

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant challenge, particularly for sequences rich in arginine and other hydrophobic residues. chemrxiv.orgsigmaaldrich.comnih.gov As the peptide chain elongates on the solid support, it can adopt secondary structures, such as β-sheets, leading to inter- and intramolecular hydrogen bonding. peptide.comnih.gov This self-association results in the formation of insoluble aggregates, which can hinder the accessibility of the N-terminal amine for subsequent coupling and deprotection reactions. peptide.comsigmaaldrich.com

The consequences of aggregation include incomplete reactions, lower coupling efficiencies, and poor crude peptide purities. chemrxiv.orgsigmaaldrich.com Arginine-rich sequences are particularly prone to aggregation, which can be a major obstacle in their synthesis. chemrxiv.org

Impact of Pseudoproline Dipeptides

To overcome aggregation, "structure-disrupting" elements can be incorporated into the peptide backbone. Pseudoproline dipeptides are one such tool. chempep.comnih.gov These are dipeptides where a serine, threonine, or cysteine residue is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively. chempep.com This cyclic structure mimics the kink-inducing properties of proline, disrupting the formation of regular secondary structures like β-sheets that are responsible for aggregation. chempep.comresearchgate.net

By introducing a "kink" in the peptide backbone, pseudoprolines interfere with interchain hydrogen bonding, which enhances the solvation of the growing peptide chain and improves the accessibility of reactive sites. chempep.com This leads to more efficient coupling and deprotection reactions, resulting in higher yields and purer crude products. chempep.com The use of pseudoproline dipeptides has been shown to significantly facilitate the synthesis of long and otherwise difficult-to-synthesize peptides. researchgate.net

Role of Dmb/Hmb Amino Acids

Another effective strategy to mitigate aggregation involves the use of backbone-protecting groups, such as 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb). sigmaaldrich.compeptide.com These groups are attached to the backbone amide nitrogen of an amino acid, preventing its participation in hydrogen bonding and thus disrupting the formation of secondary structures. nih.govpeptide.com

The incorporation of Dmb or Hmb protected amino acids has been shown to be highly effective in preventing aggregation and improving synthetic efficiency. sigmaaldrich.commerckmillipore.com These derivatives are particularly useful in the synthesis of hydrophobic peptides, such as those related to amyloid proteins. peptide.com Dmb-protected dipeptides, like Fmoc-Ala-(Dmb)Gly-OH, are also available and offer the dual benefit of introducing a structure-disrupting element and extending the peptide chain by two residues in a single coupling step. sigmaaldrich.comsigmaaldrich.com The Dmb and Hmb groups are typically stable during the synthesis and are removed during the final TFA-mediated cleavage and deprotection. sigmaaldrich.commerckmillipore.com

| Aggregation Mitigation Strategy | Mechanism of Action | Application |

| Pseudoproline Dipeptides | Induces a "kink" in the peptide backbone, disrupting β-sheet formation. chempep.comresearchgate.net | Used in sequences containing Ser, Thr, or Cys to prevent aggregation and improve solubility. chempep.com |

| Dmb/Hmb Amino Acids | Protects the backbone amide nitrogen, preventing its involvement in hydrogen bonding. nih.govpeptide.com | Incorporated into hydrophobic or aggregation-prone sequences to enhance synthetic efficiency. sigmaaldrich.compeptide.com |

Deprotection Strategies for Fmoc and Side-Chain Protecting Groups

Fmoc Group Removal by Basic Secondary Amines (e.g., Piperidine)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids used in SPPS. Its removal is a critical step that is repeated throughout the synthesis. The mechanism of Fmoc deprotection involves the abstraction of the acidic proton at the β-carbon of the fluorene (B118485) ring system by a base. researchgate.netpeptide.com This initial deprotonation leads to a β-elimination reaction, which liberates the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). researchgate.netscielo.org.mx

The most commonly used base for Fmoc removal is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). researchgate.net Piperidine serves a dual role: it is a sufficiently strong base to efficiently remove the Fmoc group, and it also acts as a scavenger for the liberated dibenzofulvene. peptide.comunibo.it The secondary amine of piperidine reacts with the electrophilic DBF to form a stable adduct, preventing the DBF from undergoing undesirable side reactions, such as polymerization or irreversible reaction with the newly deprotected N-terminal amine of the peptide chain. scielo.org.mxacs.org

Standard conditions for Fmoc deprotection typically involve treating the resin-bound peptide with a 20-50% solution of piperidine in DMF for a short period, often repeated to ensure complete removal. researchgate.net The progress of the deprotection can be monitored spectrophotometrically by detecting the formation of the dibenzofulvene-piperidine adduct. peptide.com While piperidine is the most common reagent, other secondary amines like pyrrolidine (B122466) and 4-methylpiperidine (B120128) have also been investigated as effective alternatives for Fmoc removal. scielo.org.mxacs.org

Cleavage of Side-Chain Protecting Groups (e.g., Pbf, Mtr, Pmc, Boc, NO2)

In Fmoc-based SPPS, the side-chain protecting groups for arginine are designed to be stable to the mild basic conditions used for Nα-Fmoc removal (e.g., piperidine) but cleavable under acidic conditions, typically at the final step of synthesis when the peptide is cleaved from the resin. google.com Commonly used protecting groups for the arginine side chain in Fmoc chemistry include the arylsulfonyl-based Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) groups. thermofisher.comug.edu.pl The Boc (tert-butyloxycarbonyl) and NO2 (nitro) groups have also been utilized, with the latter being more common in Boc-based SPPS but revisited for its unique properties in Fmoc strategies. peptide.comnih.gov

Acidolysis (e.g., TFA) with Scavengers

The standard method for the final deprotection and cleavage of the peptide from the resin in Fmoc-SPPS is acidolysis, most commonly with trifluoroacetic acid (TFA). google.com During this process, the side-chain protecting groups are also cleaved. The arylsulfonyl groups (Pbf, Pmc, Mtr) are removed by TFA, but this process generates reactive cationic species that can lead to undesirable side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. sigmaaldrich.comthermofisher.com

To prevent these side reactions, scavengers are added to the cleavage cocktail. sigmaaldrich.com Scavengers are nucleophilic compounds that trap the reactive carbocations generated during deprotection. Common scavenger cocktails, often referred to as "reagent K" or "reagent R," include a combination of reagents such as water, phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT), and triisopropylsilane (B1312306) (TIS). nih.govpeptide.com

TFA/TIS/water (95:2.5:2.5) is a common cleavage mixture suitable for many peptides. sigmaaldrich.com

Reagent K (TFA/phenol/water/thioanisole/EDT) is a potent cocktail for peptides with sensitive residues. nih.gov

Reagent R (TFA/thioanisole/EDT/anisole) is particularly effective for cleaving peptides with Arg(Mtr/Pmc) and for minimizing reattachment of Trp-containing peptides to the resin. nih.govpeptide.com

The choice of scavenger cocktail is dictated by the amino acid composition of the peptide. For instance, the use of Fmoc-Trp(Boc)-OH is recommended to prevent sulfonation of the tryptophan indole ring by byproducts from the cleavage of Pbf, Pmc, or Mtr groups. sigmaaldrich.comsigmaaldrich.com

The time required for complete deprotection can vary. While Pbf is generally cleaved within a few hours, multiple Arg(Pmc) residues might require longer reaction times, and Arg(Mtr) can necessitate up to 12 hours for complete removal. thermofisher.com However, prolonged exposure to strong acid can damage sensitive peptides. thermofisher.com

| Protecting Group | Cleavage Conditions | Common Issues |

| Pbf | TFA with scavengers | Sulfonation of Trp |

| Pmc | TFA with scavengers | More acid stable than Pbf, sulfonation of Trp |

| Mtr | Stronger acid conditions (e.g., TFA/thioanisole) and longer reaction times | Difficult to remove completely, significant Trp alkylation |

| Boc | TFA with scavengers | Generally labile |

| NO2 | HF (in Boc chemistry), catalytic hydrogenation, or SnCl2 in mild acid | Side reactions leading to ornithine formation during HF cleavage |

Differential Lability of Protecting Groups (Pbf > Pmc > Mtr > Mts > Tos)

The acid lability of the arylsulfonyl protecting groups for arginine follows a well-established trend. This differential stability is a key factor in selecting the appropriate protected arginine derivative for a given synthetic strategy. The order of increasing acid lability is generally recognized as:

Tos < Mts < Mtr < Pmc < Pbf ug.edu.plpeptide.com

Tosyl (Tos) and Mesityl-2-sulfonyl (Mts) are highly stable to acid and are primarily used in Boc/Bn solid-phase strategies, requiring strong acids like HF or TFMSA for removal. ug.edu.pl

4-Methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) was one of the earlier groups used in Fmoc chemistry but has been largely superseded due to its high resistance to TFA, which necessitates harsh cleavage conditions. ug.edu.pl

2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) offers improved acid lability over Mtr and is suitable for many applications. ug.edu.plpeptide.com

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf) is currently the most widely used and most acid-labile of this series for Fmoc/tBu strategies. ug.edu.pl Its faster cleavage kinetics reduce the required exposure time to strong acid, minimizing potential side reactions. thermofisher.com

More recently, even more labile groups like 1,2-dimethylindole-3-sulfonyl (MIS) have been developed, showing significantly greater TFA lability than Pbf, which is particularly advantageous for synthesizing peptides with multiple arginine residues. ug.edu.plub.edu

| Protecting Group | Relative Acid Lability | Primary Application Strategy |

| Tos | Least Labile | Boc/Bn |

| Mts | Boc/Bn | |

| Mtr | Fmoc/tBu (less common now) | |

| Pmc | Fmoc/tBu | |

| Pbf | Most Labile | Fmoc/tBu (most common) |

Orthogonal Deprotection Strategies

Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of specific functional groups without affecting others. peptide.comresearchgate.net This is crucial for the synthesis of complex peptides, such as cyclic or branched peptides, or for performing on-resin modifications. peptide.comsigmaaldrich.com

While the standard Fmoc/tBu strategy relies on acid-labile side-chain protection, incorporating an arginine derivative with a protecting group that is stable to TFA but removable by other means introduces an additional layer of orthogonality. The nitro (NO2) protecting group is a prime example. It is stable to the acidic conditions used to cleave tBu-based groups and the resin linker but can be removed orthogonally. nih.govresearchgate.net A method for removing the NO2 group from the arginine side chain while the peptide is still on the resin involves using SnCl2 as a reducing agent in a mildly acidic medium. nih.govresearchgate.net

Hydrogenolysis under Mildly Acidic Conditions

Catalytic hydrogenation is a classic method for removing certain protecting groups. For arginine, the NO2 group can be removed by catalytic hydrogenation. nih.govgoogle.com This method is generally considered mild, but its compatibility with other protecting groups and peptide sequences must be considered. For example, catalytic hydrogenation can sometimes lead to the reduction of aromatic rings in tryptophan or phenylalanine. nih.gov

A novel approach involves using hydrogenolysis under mildly acidic conditions for the deprotection of the Nα-Fmoc group itself, presenting an alternative to the standard base-mediated removal. researchgate.netacs.org This strategy is particularly valuable for synthesizing peptides containing sensitive functionalities that are incompatible with basic deprotection conditions. researchgate.netacs.org This method has been shown to be tolerant of N-Boc groups, highlighting its orthogonal nature. acs.org While this application focuses on the Fmoc group, it underscores the versatility of hydrogenolysis in developing orthogonal protection schemes in peptide synthesis.

Minimizing Peptide Reattachment to Resin-Bound Cations

A significant challenge during the final acidolytic cleavage is the potential for the cleaved peptide to reattach to cationic species generated on the solid support. thermofisher.comsigmaaldrich.com This side reaction is particularly problematic for peptides with electron-rich side chains, such as tryptophan, tyrosine, and methionine, and can lead to a drastic reduction in yield. thermofisher.com The cation is often formed at the linker where the peptide was attached to the resin. sigmaaldrich.com

The primary strategy to mitigate this issue is the effective use of scavengers in the cleavage cocktail. thermofisher.com Scavengers like triisopropylsilane (TIS) are excellent cation traps. The use of Fmoc-Trp(Boc)-OH is also highly recommended as it not only prevents modification of the indole ring but also suppresses the reattachment of C-terminal tryptophan residues to the resin-linker cation. sigmaaldrich.comsigmaaldrich.com

In cases where reattachment is a persistent issue, particularly with certain resins like the Rink Amide resin, a two-step cleavage procedure can be beneficial. sigmaaldrich.com This involves an initial treatment with a milder TFA solution to cleave the side-chain protecting groups before the final, stronger acid treatment to release the peptide from the resin. sigmaaldrich.com

Applications of Arginine Containing Peptides in Advanced Research Areas

Therapeutic Peptide Development

The development of peptide-based therapeutics has gained significant momentum, with many drugs targeting a range of conditions from metabolic disorders to rare diseases. The inclusion of arginine is often crucial for the efficacy of these peptides.

Fmoc-protected arginine derivatives are indispensable building blocks in the synthesis of several important therapeutic peptides.

Etelcalcetide: This peptide therapeutic is used for the treatment of secondary hyperparathyroidism. chemicalbook.com Its synthesis involves a challenging sequence containing multiple D-arginine residues. Recent advancements have focused on minimal-protection SPPS strategies, utilizing side-chain unprotected Fmoc-D-Arg(HCl)-OH to improve efficiency and reduce the use of hazardous chemicals like trifluoroacetic acid (TFA). vulcanchem.comrsc.orgrsc.org Optimized coupling conditions, for instance using Oxyma Pure/DIC, have been shown to facilitate the smooth incorporation of these unprotected arginine residues. rsc.org Other established methods employ Fmoc-D-Arg(Pbf)-OH as the key building block for the sequential assembly of the peptide chain on a solid support. chemicalbook.comgoogle.com

Bradykinin: A nonapeptide involved in vasodilation, Bradykinin (H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH) and its analogs are synthesized for research and therapeutic purposes, such as treating hereditary angioedema. rsc.org The synthesis of Bradykinin is a classic example of SPPS, where Fmoc-Arg-OH and its side-chain protected versions (e.g., Fmoc-Arg(Mtr)-OH or Fmoc-Arg(Pbf)-OH) are used to introduce the N- and C-terminal arginine residues. rsc.orgmedchemexpress.comekb.eg Greener synthesis protocols have been developed using alternative solvents to replace traditional, more toxic ones like DMF. rsc.org

Semaglutide: An analogue of glucagon-like-peptide-1 (GLP-1), Semaglutide is used in the treatment of type 2 diabetes and obesity. iris-biotech.de Its complex structure includes an arginine residue at position 34. The synthesis is typically achieved through a combination of solid-phase and solution-phase methods. googleapis.com In the SPPS portion, Fmoc-Arg(Pbf)-OH is sequentially coupled to the growing peptide chain on a resin support. googleapis.comgoogleapis.com

| Therapeutic Peptide | Key Arginine Building Block(s) | Synthetic Approach |

| Etelcalcetide | Fmoc-D-Arg(HCl)-OH, Fmoc-D-Arg(Pbf)-OH | Solid-Phase Peptide Synthesis (SPPS) rsc.orggoogle.com |

| Bradykinin | Fmoc-Arg-OH, Fmoc-Arg(Mtr)-OH | Solid-Phase Peptide Synthesis (SPPS) rsc.orgmedchemexpress.com |

| Semaglutide | Fmoc-Arg(Pbf)-OH | Hybrid Solid-Phase/Solution-Phase Synthesis googleapis.comgoogleapis.com |

The cationic nature of arginine-rich peptides makes them excellent candidates for overcoming biological barriers and delivering therapeutic cargo into cells.

Researchers have developed novel protein delivery vectors based on functionalized L-arginine. In one approach, the Fmoc group on L-arginine was replaced with a structurally similar but more stable dibenzocyclooctyne (DBCO) group. mdpi.comnih.gov These DBCO-functionalized L-arginine derivatives (DR) can be combined with crosslinkers via click chemistry to form self-assembled nanovectors. mdpi.comnih.gov These vectors can encapsulate proteins like saporin (a ribosome-inactivating protein) and deliver them into the cytosol of cancer cells, demonstrating significant therapeutic potential. mdpi.comnih.gov The positive charge from the arginine residue facilitates interaction with and encapsulation of the protein cargo. mdpi.com

Inspired by natural protein structures, self-assembly of amino acid derivatives is a promising strategy for creating drug delivery nanomaterials. mdpi.com Fmoc-modified amino acids, including arginine, have been used to create self-assembling supramolecular nanomaterials. mdpi.comnih.gov Amphiphilic peptides containing arginine can also self-assemble into various nanostructures like nanoparticles, nanofibers, and hydrogels. mdpi.comdovepress.com These structures can encapsulate hydrophobic drugs, enhancing their solubility and stability. For example, nanoparticles formed from an amphiphilic chitosan (B1678972) derivative modified with arginine were shown to effectively encapsulate and deliver curcumin, an anticancer agent with poor aqueous solubility. dovepress.com The presence of arginine can also confer pH-responsiveness to these systems, allowing for targeted drug release in the acidic tumor microenvironment. mdpi.com

Cell-penetrating peptides (CPPs) are short peptides, typically rich in cationic amino acids like arginine, that can traverse cell membranes. mdpi.comingentaconnect.com They are widely explored as vectors for delivering a variety of cargo, including drugs, nucleic acids, and imaging agents, into cells. mdpi.com Arginine-rich CPPs are particularly efficient due to the ability of the guanidinium (B1211019) group to form strong bidentate hydrogen bonds with negatively charged components of the cell surface, such as phosphates and sulfates. mdpi.comingentaconnect.com The number of arginine residues is critical, with studies showing that peptides containing 7-15 arginines often exhibit the most efficient cellular uptake. mdpi.comnih.gov The mechanism of entry can involve direct translocation across the membrane or endocytosis. mdpi.comjst.go.jp

| Arginine-Based Delivery System | Key Feature | Example Application |

| Functionalized L-Arginine Derivatives | Covalent modification (e.g., with DBCO) for stable vector formation | Intracellular delivery of therapeutic proteins (e.g., saporin) mdpi.comnih.gov |

| Self-Assembled Nanomaterials | Spontaneous formation of nanostructures (micelles, nanofibers) | Encapsulation and delivery of hydrophobic drugs (e.g., curcumin) mdpi.comdovepress.com |

| Cell-Penetrating Peptides (CPPs) | High density of cationic arginine residues for membrane translocation | Delivery of various cargoes (drugs, nucleic acids, proteins) into cells ingentaconnect.commdpi.com |

Peptide-Based Drug Delivery Systems

Bioconjugation and Molecular Imaging

The unique chemical properties of the arginine side chain are also exploited for bioconjugation and the development of molecular imaging probes. While the guanidinium group is generally less reactive than the primary amine of lysine, specific methods have been developed for its selective modification.

Innovative strategies allow for the derivatization of arginine residues for conjugation with imaging agents like fluorophores or radionuclide-bearing moieties. iris-biotech.deacs.org One approach involves replacing the native guanidino group with an amino-functionalized carbamoylated guanidine (B92328), which can serve as an attachment point while maintaining the peptide's biological activity. iris-biotech.deacs.org This has been successfully used to label receptor ligands for angiotensin and neurotensin (B549771) with high affinity. acs.org

Furthermore, reagents have been developed that selectively target arginine residues for bioconjugation. For instance, 4-azidophenyl glyoxal (B1671930) and other glyoxal-containing probes react specifically with the guanidinium group, enabling the labeling of peptides and native proteins. researchgate.netnih.gov This has been applied to the development of PET imaging agents, where proteins are labeled with Fluorine-18 (B77423) ([¹⁸F]) via an arginine-selective reagent, [¹⁸F]FPG, without impeding their biological function. nih.gov Arginine-containing peptides themselves can also serve as tumor-homing agents for imaging; for example, the tripeptide Arg-Arg-Leu (RRL) has been shown to target heat shock protein 70 (HSP70), which is often overexpressed in tumors, and has been labeled with Technetium-99m for cancer imaging. acs.org

Integration of Arginine-Containing Peptides in Bioorthogonal Chemistry

Bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes, has greatly benefited from the incorporation of arginine-containing peptides. These peptides can be chemically modified to include reactive handles that allow for specific and efficient labeling and conjugation.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for bioconjugation due to its high efficiency, selectivity, and compatibility with biological systems. nih.govspringernature.combachem.com Arginine-rich peptides are often modified with alkyne or azide (B81097) groups to participate in these reactions. bachem.combachem.com For instance, arginine-rich peptides like Tat have been functionalized with azido (B1232118) groups to facilitate their conjugation to molecules such as oligonucleotides and cytotoxic drugs for therapeutic delivery. bachem.combachem.com This approach leverages the cell-penetrating ability of the arginine-rich peptide to transport cargo across cell membranes. jst.go.jp

The versatility of click chemistry allows for the creation of complex peptide structures. bachem.com For example, an alkyne-modified arginine can be incorporated into a peptide, which can then be "clicked" onto a molecule containing an azide group, forming a stable triazole linkage. springernature.com This strategy has been used to immobilize arginine-rich peptides onto polymers like chitosan, creating materials with enhanced bioactive properties. springernature.com Researchers have also developed methods to activate oligo-arginine cell-penetrating peptides using bioorthogonal tetrazine ligations, providing a means to control their activity. rsc.orgresearchgate.net

Achieving site-selective modification of proteins and peptides is a significant challenge in bioconjugation. Arginine residues, due to the unique reactivity of their guanidinium group, present an attractive target for such specific labeling. papyrusbio.com One established method involves the reaction of the guanidinium group with α-dicarbonyl compounds, like phenylglyoxal, to form a stable adduct. papyrusbio.com This reaction has been adapted for site-selective labeling by incorporating a reactive handle, such as an azide, into the dicarbonyl reagent. nih.govacs.org

For example, a cyclohexanedione-azide reagent has been developed to selectively label arginine residues. nih.govacs.org The introduced azide tag then allows for the attachment of other molecules through click chemistry. nih.govacs.org This "plug-and-play" approach enables the straightforward introduction of functionalities onto native antibodies and other proteins. researchgate.net Another strategy, known as hapten-driven conjugation, utilizes the binding of a hapten to an antibody to bring an electrophilic group into close proximity with a nucleophilic arginine residue, triggering a site-selective covalent bond formation. papyrusbio.com These methods offer an advantage over targeting more commonly used residues like lysine, as they can provide more homogeneous and stable conjugates. papyrusbio.com

Development of Molecular Probes for PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the visualization of biochemical processes in living subjects. researchgate.net The development of targeted molecular probes is crucial for the success of PET imaging. Arginine-containing peptides, particularly those with the arginine-glycine-aspartic acid (RGD) sequence, have been extensively developed as PET tracers for imaging integrin αvβ3 expression, which is often upregulated in tumors. mdpi.comnih.gov

These RGD peptides can be labeled with positron-emitting radionuclides such as fluorine-18 (¹⁸F), copper-64 (⁶⁴Cu), or gallium-68 (B1239309) (⁶⁸Ga). nih.gov The resulting radiolabeled peptides can then be used to non-invasively monitor tumor growth, metastasis, and response to therapy. mdpi.comnih.gov To enhance their imaging properties, multivalent probes have been created by linking multiple RGD peptides together. nih.gov Furthermore, these peptides have been incorporated into dual-modality probes, such as those combining PET with magnetic resonance imaging (MRI), by conjugating them to iron oxide nanoparticles. snmjournals.org Beyond RGD peptides, researchers are also exploring radiolabeled arginase inhibitors as potential PET probes to investigate arginase-related disease pathways. researchgate.net

Research in Post-Translational Modifications (PTMs)

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, and they play a critical role in regulating protein function. news-medical.net Arginine residues are subject to several important PTMs, including methylation and citrullination, which are implicated in various diseases. news-medical.netnih.gov The study of these modifications often relies on the synthesis of peptides containing specifically modified arginine residues.

Arginine methylation is a key PTM involved in processes like gene transcription and protein-protein interactions. nih.gov This modification is carried out by a family of enzymes called protein arginine methyltransferases (PRMTs), which generate monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). researchgate.netnih.gov These different methylation states can have distinct biological consequences. nih.gov For instance, ADMA is an endogenous inhibitor of nitric oxide synthase, while SDMA is not. oup.com

The chemical synthesis of peptides containing these specific methylated arginine derivatives is essential for studying the function of PRMTs and the biological roles of arginine methylation. researchgate.net These synthetic peptides serve as standards and substrates in various assays to investigate the mechanisms of methylation and its impact on cellular processes. nih.gov The detection of these PTMs can be challenging due to their subtle mass differences, leading to the development of novel detection methods like single-molecule protein sequencing. quantum-si.comaacrjournals.org

| Arginine Derivative | Abbreviation | Biological Note |

| Monomethylarginine | MMA | A product of all types of PRMTs. nih.gov |

| Asymmetric Dimethylarginine | ADMA | An endogenous inhibitor of nitric oxide synthase. oup.com |

| Symmetric Dimethylarginine | SDMA | Does not inhibit nitric oxide synthase. oup.com |

While not a modification of arginine itself, the study of other PTMs, such as tyrosine phosphorylation and sulfation, often involves the synthesis of peptides where these modified residues are present alongside arginine. nih.govbiosyn.com Tyrosine sulfation, a modification occurring in many secreted and transmembrane proteins, is catalyzed by tyrosylprotein sulfotransferases (TPSTs). biosyn.comnih.gov This modification is crucial for protein-protein interactions. nih.gov

A significant analytical challenge arises from the fact that sulfation and phosphorylation of tyrosine result in nearly identical mass shifts (~80 Da), making them difficult to distinguish by mass spectrometry alone. biosyn.combiorxiv.org To overcome this, researchers synthesize peptides containing either sulfated or phosphorylated tyrosine to serve as standards. biosyn.comresearchgate.net Enzymatic methods, such as using alkaline phosphatase to remove phosphate (B84403) groups, can help differentiate between the two modifications. biosyn.com Furthermore, specific antibodies that recognize sulfotyrosine have been developed to aid in the detection and purification of sulfated proteins and peptides. biosyn.comnih.gov Nanopore sequencing has also emerged as a sensitive method to distinguish between these two PTMs on single peptide molecules. researchgate.net

Structural Biology and Mechanistic Studies of Arginine-Rich Peptides

Arginine-rich peptides are a significant class of molecules in biomedical research due to the unique properties of the arginine side chain's guanidinium group. This group's ability to form multiple hydrogen bonds and engage in electrostatic interactions underpins the peptides' functions. acs.orgmdpi.com Mechanistic studies often explore how these peptides interact with biological membranes and other macromolecules, with research indicating that they can penetrate cell membranes through various pathways, including direct translocation and endocytosis. nih.govmdpi.comarxiv.org The structural conformation of these peptides, which can be influenced by their amino acid sequence and modifications, is critical to their biological activity. nih.gov

Studies on Peptidic NPY Y4R Ligands

The neuropeptide Y (NPY) receptor family, particularly the Y4 receptor (Y4R), is a subject of intense research. The endogenous peptide, pancreatic polypeptide (PP), shows a preference for Y4R. researchgate.netresearchgate.netacs.org Scientists have synthesized and studied a variety of arginine-containing peptidic ligands to probe the structure and function of this receptor.

Initial research identified a hexapeptide, acetyl-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2, as a Y4R partial agonist with high affinity. researchgate.net Subsequent studies have explored modifications to this and related peptide sequences to enhance binding affinity and modulate activity. One successful strategy involves N-terminus to arginine side-chain cyclization, which has been shown to increase Y4R affinity by up to 60-fold compared to their linear precursors. researchgate.netresearchgate.netacs.org For instance, two cyclic hexapeptides, designated as compounds 18 and 24 in one study, demonstrated exceptionally high affinity (pKi values >10) and potency, surpassing that of the natural human pancreatic polypeptide (hPP). researchgate.netacs.orgnih.gov These findings highlight that while a flexible, amidated C-terminus is important for activity, constraining the peptide's conformation through cyclization can lead to picomolar binding constants. researchgate.net The replacement of certain amino acids can also switch the peptide's function from an agonist to an antagonist. researchgate.net

| Peptide Ligand | Modification | Receptor Affinity (pKi) | Activity |

| Acetyl-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2 | Linear Hexapeptide (Lead) | 8.43 | Partial Agonist |

| Arg-Leu-Arg-Tyr-NH2 | N-terminal Truncation | 8.47 | Partial Agonist |

| Cyclic Hexapeptide (Compound 18) | N-terminus to Arg Side-Chain Cyclization | >10 | Partial Agonist |

| Cyclic Hexapeptide (Compound 24) | N-terminus to Arg Side-Chain Cyclization | >10 | Partial Agonist |

This table presents data on various peptidic NPY Y4R ligands, showing how structural modifications influence their binding affinity and functional activity at the receptor. researchgate.netresearchgate.netacs.org

These potent and selective arginine-based ligands serve as valuable molecular tools for studying the NPY Y4 receptor and as promising leads for developing novel therapeutics. researchgate.netnih.gov

Inhibition of NNMT

Nicotinamide (B372718) N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other substrates using S-adenosyl-l-methionine (SAM) as a methyl donor. nih.govnih.gov Overexpression of NNMT is linked to several chronic conditions, including cancer and metabolic disorders, making it an attractive therapeutic target. nih.govgoogle.com

Research has identified macrocyclic peptides as a novel class of potent NNMT inhibitors. nih.gov An affinity selection campaign using in vitro translated macrocyclic peptide libraries identified a hit compound (peptide 1) with an IC50 value of 28 nM against human NNMT. nih.gov Subsequent structure-activity relationship (SAR) studies, guided by X-ray cocrystal structures, led to a dramatic improvement in inhibitory activity. By optimizing interactions within the enzyme's binding pocket, researchers developed peptide 23, which exhibited an exceptionally potent IC50 of 0.15 nM. nih.gov

| Peptide Inhibitor | Modification | Human NNMT IC50 (nM) |

| Peptide 1 | Initial Hit Compound | 28 |

| Peptide 22 | Replacement with nonsubstituted biphenyl | Reduced Activity |

| Peptide 23 | Introduction of H-bond acceptor | 0.15 |

| Peptide 26 | Balanced lipophilicity | 770 (cell-based) |

This table showcases the progression of inhibitory potency of macrocyclic peptides against human NNMT, demonstrating the impact of targeted structural modifications. nih.gov

Furthermore, another line of research has shown that the post-translational modification of arginine residues within the NNMT enzyme itself can regulate its function. Specifically, the conversion of peptidyl-arginine to peptidyl-citrulline, a process known as citrullination catalyzed by Protein Arginine Deiminases (PADs), has been found to abolish the methyltransferase activity of NNMT. nih.gov This provides a natural mechanism for the inhibition of the enzyme, further highlighting the critical role of arginine residues.

Research on HIV-1 Related Octapeptides

Arginine-rich motifs are hallmarks of many RNA-binding proteins, including several essential for the replication of the human immunodeficiency virus type 1 (HIV-1). The HIV-1 Tat protein contains a highly basic, arginine-rich region that is crucial for its function as a trans-activator of viral transcription. nih.govfrontiersin.org This domain binds specifically to a bulge in a structured RNA element known as the trans-activation response (TAR) element. nih.gov

Synthetic peptides corresponding to the Tat arginine-rich domain have been instrumental in dissecting this interaction. Studies using a series of mutant peptides, synthesized using building blocks like Fmoc-Arg-OH, have revealed unusual features of this recognition. medchemexpress.comnih.gov Key findings include:

Sequence Flexibility: Remarkably, peptides with scrambled or reversed amino acid sequences can retain the same binding affinity and specificity for TAR RNA as the wild-type sequence. nih.gov

Induced Fit Mechanism: The arginine-rich region of Tat is thought to be unstructured in solution and only adopts a stable conformation upon binding to the TAR RNA, simultaneously inducing a conformational change in the RNA itself. nih.gov

This research has spurred the development of novel antiviral strategies. Cyclic peptides featuring a distinct "arginine-fork" motif have been designed to mimic the Tat-TAR interaction and block it. nih.gov These peptides show low to submicromolar affinity for TAR RNA and have been demonstrated to reduce HIV infectivity in cell culture. nih.gov Additionally, other studies have tested octapeptides derived from the N- and C-termini of HIV-1 protease for their ability to inhibit viral reproduction. researchgate.net

Analytical and Characterization Techniques for Fmoc Arg Oh.hcl and Its Peptide Products

Spectroscopic Methods

Spectroscopic techniques are fundamental in the analysis of Fmoc-Arg-OH.HCl and its derivatives. They offer non-destructive and highly detailed information regarding molecular structure, purity, and reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing this compound and monitoring its role in peptide synthesis. Mechanistic studies have employed NMR to clarify the activation pathway of the amino acid. vulcanchem.com For instance, when Fmoc-Arg(HCl)-OH is reacted with coupling agents like diisopropylcarbodiimide (DIC) and additives such as Oxyma Pure, ¹H-NMR spectra in solvents like DMF-d7 can track the reaction's progress. vulcanchem.comrsc.org

Researchers have used NMR to study the interactions between Fmoc-Arg(HCl)-OH and coupling additives by observing shifts in the signals of mobile protons, which indicate acid/base interactions between the guanidinium (B1211019) group of arginine and the additive. rsc.org These studies help in optimizing reagent ratios and understanding the formation of key intermediates and byproducts, such as diisopropylurea (DIU). vulcanchem.com Furthermore, NMR is used to confirm the successful removal of the Fmoc protecting group during the deprotection step, a process typically achieved with a piperidine (B6355638) solution. The disappearance of the characteristic aromatic signals of the Fmoc group in the ¹H-NMR spectrum verifies the completion of this step. rsc.org

Table 1: Representative ¹H-NMR Signals for Fmoc Group Protons

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.2 | Triplet |

| Aromatic Protons | 7.3 | Triplet |

| Aromatic Protons | 7.5 | Doublet |

| Aromatic Protons | 7.7 | Doublet |

Note: Exact chemical shifts can vary based on solvent and molecular environment. rsc.org

Mass Spectrometry (MS) for Product Identification and Impurity Analysis

Mass spectrometry (MS) is indispensable for the definitive identification of peptide products and the analysis of impurities. nih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to determine the molecular weight of the synthesized peptides, confirming that the correct amino acid sequence has been assembled. nih.gov

The coupling of MS with liquid chromatography, known as LC-MS, is particularly powerful. It allows for the separation of the desired peptide from byproducts, with subsequent mass analysis of each component. nih.gov This is crucial for identifying and characterizing synthesis-related impurities, such as truncated or deletion sequences, or products resulting from side reactions. For instance, in the synthesis of a peptide containing arginine, MS can confirm the mass of the final product and identify any peaks corresponding to impurities. rsc.org While MALDI-MS is excellent for identifying the molecular ions of the main product and byproducts, the relative ion intensities may not precisely reflect the molar content of these contaminants. nih.gov

Chromatographic Methods

Chromatography is the cornerstone for both the purification of peptides and the assessment of their purity and stability. It separates molecules based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stability Studies

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of both the initial this compound building block and the final peptide products. phenomenex.com The purity of commercial Fmoc-protected amino acids is often expected to be greater than 99.0%. phenomenex.com Analytical HPLC, typically using a C18 column with UV detection at 220 nm, can separate the main product from impurities. nih.govrsc.org

The method involves injecting the sample into the HPLC system, where it is separated based on its components' affinity for the stationary phase. A gradient of solvents, commonly water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA, is used to elute the components from the column. rsc.org The resulting chromatogram shows peaks corresponding to each component, with the area of the major peak relative to the total peak area indicating the purity of the sample. google.comsigmaaldrich.com HPLC is also used to analyze the complex mixtures that can arise during the carboxyl activation of Fmoc-Arg-OH, identifying side products such as Fmoc-Arg-lactam and various dimers. researchgate.net

Table 2: Typical Analytical HPLC Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Column | Phenomenex Aeris™ C18 (3.6 µm, 4.6 x 150 mm) | rsc.org |

| Mobile Phase A | 0.1% TFA in H₂O | rsc.org |

| Mobile Phase B | 0.1% TFA in CH₃CN | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | UV at 220 nm | rsc.org |

| Gradient | Example: 5-20% B into A over a set time | rsc.org |

Reverse-Phase HPLC (RP-HPLC) for Peptide Purification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the purification of synthetic peptides. nih.gov After a peptide is synthesized and cleaved from the solid support resin, it exists as a crude mixture containing the target peptide along with various impurities. google.com RP-HPLC excels at separating the desired full-length peptide from these contaminants. rsc.org

In this method, the crude peptide mixture is dissolved, often in a solution containing a small percentage of TFA, and loaded onto a preparative RP-HPLC column (commonly a C18 stationary phase). google.com A gradually increasing concentration of an organic solvent like acetonitrile (the mobile phase) is used to elute the components. The hydrophobic nature of the desired peptide and impurities determines their retention time on the column, allowing for their separation. Fractions are collected as they elute and are analyzed for purity, with the pure fractions containing the target peptide being pooled and lyophilized. google.com

Assessment of Coupling Efficiency and Completion (e.g., TNBS test)

Monitoring the completion of the coupling reaction is critical in solid-phase peptide synthesis (SPPS) to ensure high yields of the desired product. After attempting to couple an amino acid like this compound to the growing peptide chain, a small sample of the resin-bound peptide is taken and tested for the presence of unreacted free primary amines.

The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is a common colorimetric assay used for this purpose. google.com A positive TNBS test (indicated by a color change) signifies the presence of free amines, meaning the coupling reaction is incomplete. In such cases, the coupling step must be repeated. A negative result indicates that the reaction has gone to completion. nottingham.ac.uk The Kaiser test is another widely used alternative that also detects free primary amines. rsc.orgsigmaaldrich.com For the incorporation of particularly expensive or sensitive amino acid derivatives, it is often recommended to perform the coupling manually and verify its completion with the TNBS or Kaiser test before proceeding to the next step in the synthesis. sigmaaldrich.com

Stereochemical Analysis (e.g., Racemization Detection)

The stereochemical integrity of this compound is a critical quality attribute, as the biological activity of a peptide is intrinsically linked to the specific configuration of its constituent amino acids. During peptide synthesis, the chiral center of an amino acid is susceptible to racemization—the conversion of a pure enantiomer into a mixture of both L- and D-forms. For arginine, even with the urethane-based Fmoc protecting group, which is known to suppress racemization, the risk is not entirely eliminated, particularly during the activation of the carboxylic acid group for coupling. Therefore, robust analytical methods are essential to detect and quantify any potential racemization of this compound and its subsequent peptide products.

The primary strategy for assessing the stereochemical purity of this compound and its presence in peptides involves chiral chromatography. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, utilizing a chiral stationary phase (CSP) to resolve the enantiomers. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Several types of CSPs have proven effective for the enantioseparation of N-Fmoc protected amino acids:

Polysaccharide-based CSPs: These are widely used and are based on derivatives of cellulose (B213188) and amylose. They offer broad chiral recognition capabilities under various chromatographic modes, including normal-phase, reversed-phase, and polar organic modes. phenomenex.comchinacloudapi.cn

Macrocyclic Glycopeptide-based CSPs: Antibiotics like teicoplanin and ristocetin (B1679390) A are bonded to a silica (B1680970) support to create these phases. They are known for their multimodal capabilities and are effective for separating a wide range of N-protected amino acids. sigmaaldrich.com

Cinchona Alkaloid-based CSPs: These can be either zwitterionic or anion-exchange type phases. They operate on the principles of ion-exchange chromatography and have shown excellent resolution for Nα-Fmoc proteinogenic amino acids. nih.gov In all observed cases using these columns, the D-enantiomer elutes before the L-enantiomer. nih.gov

The choice of mobile phase, including the organic modifier (e.g., acetonitrile, methanol) and acidic additives (e.g., trifluoroacetic acid, formic acid), is crucial for achieving optimal separation. phenomenex.com For instance, trifluoroacetic acid as an additive with acetonitrile as the organic modifier is often a successful combination for the chiral separation of Fmoc-amino acid derivatives. phenomenex.com

In addition to direct analysis of the Fmoc-amino acid, racemization in the final peptide product can be assessed. This typically involves acid hydrolysis of the peptide to break it down into its constituent amino acids, followed by derivatization and analysis using gas chromatography (GC) or HPLC on a chiral column. cat-online.com A common derivatization technique involves reacting the amino acid hydrolysate with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be readily separated on a standard reversed-phase HPLC column.

The acceptable level of racemization is stringent, with the enantiomeric purity of commercially available Fmoc-protected amino acids often expected to be greater than 99.0% enantiomeric excess (e.e.), and for some applications, ≥99.8% e.e. is required. phenomenex.com

Detailed Research Findings on Chiral Separation of Fmoc-Amino Acids

The following table summarizes typical conditions and findings from research on the chiral separation of Fmoc-protected amino acids, which are applicable for the analysis of this compound. While specific data for the HCl salt is less common in literature than for side-chain protected versions like Fmoc-Arg(Pbf)-OH, the principles and methods are directly transferable.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Conditions | Key Findings & Observations | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | Isocratic elution with Acetonitrile/Water and 0.1% Trifluoroacetic Acid (TFA) | This phase showed successful chiral recognition for 18 of the 19 common Fmoc-protected amino acids, with 15 being baseline resolved. The D-enantiomer is typically eluted before the L-enantiomer. | phenomenex.com |

| Reversed-Phase HPLC | CHIROBIOTIC T (Teicoplanin) | Reversed-phase mode with volatile buffers like ammonium (B1175870) trifluoroacetate. | This macrocyclic glycopeptide CSP is highly effective for the chiral analysis of FMOC amino acids. Baseline resolution is readily achieved for many racemates. | sigmaaldrich.com |